2-Chloroaniline-d6
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Overview
Description
2-Chloroaniline-d6 is a deuterated form of 2-Chloroaniline, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an isotopic label in various scientific research applications. The molecular formula for this compound is ClC6D4ND2, and it has a molecular weight of 133.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroaniline-d6 typically involves the deuteration of 2-Chloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Chloroaniline-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloronitrobenzene-d6 using oxidizing agents such as nitric acid.
Reduction: It can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases.
Major Products Formed
Oxidation: 2-Chloronitrobenzene-d6
Reduction: this compound
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloroaniline-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of aniline-based drugs.
Industry: Used in the production of deuterated polymers and other materials for specialized applications.
Mechanism of Action
The mechanism of action of 2-Chloroaniline-d6 is similar to that of 2-Chloroaniline. It interacts with various molecular targets and pathways, including:
Enzymatic Reactions: It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates.
Binding to Proteins: It can bind to proteins and alter their function, leading to various biological effects.
Comparison with Similar Compounds
2-Chloroaniline-d6 can be compared with other deuterated aniline derivatives, such as:
- 2-Bromoaniline-d6
- 2-Fluoroaniline-d6
- 2-Nitroaniline-d6
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking in various scientific studies. Its chemical properties, such as reactivity and stability, are similar to those of non-deuterated 2-Chloroaniline, making it a valuable tool in research .
Properties
Molecular Formula |
C6H6ClN |
---|---|
Molecular Weight |
133.61 g/mol |
IUPAC Name |
2-chloro-N,N,3,4,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D/hD2 |
InChI Key |
AKCRQHGQIJBRMN-UDDMDDBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl |
Origin of Product |
United States |
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